5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a fluorinated heterocyclic compound. It is part of a class of compounds known for their significant applications in medicinal chemistry, particularly due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves several steps. One common method includes the electrophilic and oxidative fluorination of heterocyclic compounds. This process often employs fluorinating agents such as xenon difluoride or molecular fluorine under controlled conditions . Industrial production methods may involve large-scale synthesis using similar fluorination techniques, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds .
Scientific Research Applications
5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds include other fluorinated heterocycles like 5-Fluoro-6-methyluracil and 5-Fluoro-1,3,6-trimethyluracil . Compared to these, 5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol exhibits unique properties due to the presence of the boron atom, which imparts distinct reactivity and stability. This uniqueness makes it particularly valuable in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H10BFO3 |
---|---|
Molecular Weight |
195.99 g/mol |
IUPAC Name |
(5-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborol-6-yl)methanol |
InChI |
InChI=1S/C9H10BFO3/c1-5-7-3-9(11)6(4-12)2-8(7)10(13)14-5/h2-3,5,12-13H,4H2,1H3 |
InChI Key |
JYBARHCCFSYVDN-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C=C2C(O1)C)F)CO)O |
Origin of Product |
United States |
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